Product packaging for Ethyl 3,3-diethoxyacrylate(Cat. No.:CAS No. 32002-24-7)

Ethyl 3,3-diethoxyacrylate

Cat. No.: B1581394
CAS No.: 32002-24-7
M. Wt: 188.22 g/mol
InChI Key: POJGRKZMYVJCST-UHFFFAOYSA-N
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Description

Historical Context and Significance in Synthetic Chemistry

Ethyl 3,3-diethoxyacrylate, a stable and protected form of the otherwise unstable ethyl 3-formylpropanoate, emerged as a reagent of considerable utility in organic synthesis. orgsyn.org Its development provided a superior alternative to earlier methods for introducing a three-carbon chain with differentiated oxygen functionalities, which often resulted in mixtures of products or required challenging reagents like ketene (B1206846) or expensive catalysts. orgsyn.org

The significance of this compound lies in its role as a robust C3-synthon. Synthetic chemists have long valued such building blocks for their ability to construct carbon skeletons in a controlled and predictable manner. The compound's stability allows for its storage over extended periods without significant decomposition, a practical advantage in a laboratory setting. orgsyn.org Its established importance is underscored by its inclusion in chemical encyclopedias as a key reagent by the early 2000s. acs.orgacs.org Historically, its application has been prominent in the synthesis of a diverse array of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. orgsyn.org

Structural Features and Reactivity Principles in Modern Organic Reactions

The reactivity of this compound is a direct consequence of its distinct molecular architecture. The molecule integrates two key functional groups: an α,β-unsaturated ester and a diethyl acetal (B89532).

α,β-Unsaturated Ester: This system consists of a carbon-carbon double bond conjugated with a carbonyl group (an ester). This conjugation polarizes the double bond, rendering the β-carbon (C3) electron-deficient and thus highly susceptible to attack by nucleophiles. iitk.ac.in This type of reaction is known as a conjugate addition or Michael addition, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Diethyl Acetal: The two ethoxy groups attached to the β-carbon form an acetal. This functional group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal a carbonyl group (an aldehyde). orgsyn.orgresearchgate.net Therefore, the acetal functions as a protecting group for an aldehyde.

This duality of function defines its reactivity principles. It behaves as an electrophile, reacting with a wide range of nucleophiles at the β-position. iitk.ac.in Simultaneously, the latent aldehyde functionality can be unmasked at a later synthetic stage, allowing for further molecular elaboration. Furthermore, the electron-rich double bond, influenced by the two ethoxy groups, can participate in various cycloaddition reactions. A notable example is its reaction with Fischer carbene complexes, where it can undergo [2+2] cycloadditions, leading to the formation of cyclobutene (B1205218) derivatives which can then rearrange to other complex structures. psu.eduacs.orguwindsor.ca

Table 1: Chemical Properties of this compound

Property Value
CAS Number 32002-24-7 fluorochem.co.uk
Molecular Formula C₉H₁₆O₄ fluorochem.co.uk
Molecular Weight 188.22 g/mol
Appearance Liquid
Boiling Point 116-118°C at 13 mmHg orgsyn.org
Canonical SMILES CCOC(=O)C=C(OCC)OCC fluorochem.co.uk
InChI Key InChI=1S/C9H16O4/c1-4-11-8(10)6-7-9(12-5-2)13-5-3 fluorochem.co.uk

Overview of Strategic Importance in Complex Molecule Construction

The unique reactivity of this compound makes it a strategically important building block for the synthesis of complex organic molecules, particularly in the construction of heterocyclic systems and natural products. unifi.itrsc.org Its ability to act as a versatile three-carbon unit allows for the efficient assembly of intricate molecular frameworks.

One of its most powerful applications is in the synthesis of heterocycles. By reacting with dinucleophilic species, it can be used to construct a variety of ring systems. For instance, it is a key starting material for preparing:

Pyrimidines: Reaction with amidines or ureas. orgsyn.org

Coumarins and Quinolones: Via condensation and cyclization reactions. orgsyn.org

Isoxazoles: Reaction with hydroxylamine. orgsyn.org

Benzothiazines: Reaction with 2-aminobenzenthiols. openmedicinalchemistryjournal.com

Porphyrins: As a building block for constructing the pyrrole (B145914) precursors. orgsyn.org

Beyond simple heterocycles, this compound has been employed in the total synthesis of more complex natural products. Its role in the [4+2] cycloaddition reactions for assembling the DEF ring system of Fredericamycin A, a potent antitumor antibiotic, highlights its utility in advanced synthesis. acs.org The strategic incorporation of this fragment introduces multiple functionalities that can be further manipulated, streamlining the synthetic route. Its use has also been noted in methodologies aimed at synthesizing macrocycles, such as in approaches toward aspochalasin B. acs.org

Table 2: Reactivity Profile and Applications of this compound

Reactant Class Reaction Type Resulting Structure/Application
Amines, Amidines, Ureas Conjugate Addition / Cyclization Synthesis of pyrimidines, pyridones, and other nitrogen heterocycles. orgsyn.org
Thioamides, Thioureas Conjugate Addition / Cyclization Formation of thiadiazines and other sulfur-containing heterocycles. orgsyn.org
Active Methylene (B1212753) Compounds Michael Addition Carbon-carbon bond formation, extending the carbon skeleton. youtube.com
Dienes Diels-Alder Reaction ([4+2] Cycloaddition) Construction of six-membered rings, as seen in the synthesis of the Fredericamycin A core. acs.org
Fischer Carbene Complexes [2+2] Cycloaddition / Rearrangement Synthesis of complex cyclic systems like 2H-pyranylidene metal complexes. psu.eduuwindsor.caresearchgate.net
Allylic Alcohols Sigmatropic Rearrangement Regiospecific synthesis of substituted allylmalonates. acs.org

Emerging Research Frontiers for this compound

While well-established in traditional organic synthesis, this compound continues to find relevance in emerging areas of chemical research, particularly in materials science and medicinal chemistry. ontosight.ai

In materials science , the acrylate (B77674) functionality of the molecule makes it a suitable monomer for polymer synthesis. ontosight.ai Researchers are exploring its use in creating specialty polyacrylates with tailored properties. These polymers can be used in advanced coatings, adhesives, and novel biomaterials. ontosight.aijournaljmsrr.com The presence of the acetal groups offers a unique advantage: they can be hydrolyzed post-polymerization to introduce reactive carbonyl groups along the polymer chain. This allows for the subsequent cross-linking of the material or the grafting of other molecules, opening pathways to functional materials like hydrogels for tissue engineering or drug delivery systems. ontosight.ai

In medicinal chemistry , the compound serves as a versatile scaffold for the synthesis of pharmaceutical intermediates. ontosight.ai The ability to readily construct heterocyclic cores, which are prevalent in a vast number of bioactive compounds, makes it a valuable tool for drug discovery programs. cem.com Future research may focus on developing novel, efficient synthetic routes to complex drug candidates starting from this readily available building block. The development of new catalytic methods that expand the reactivity of this compound could further enhance its utility in creating molecular diversity for biological screening.

Table 3: Mentioned Chemical Compounds

Compound Name
1,1,1-Trichloro-4-ethoxy-3-buten-2-one (B7884701)
2-aminobenzenthiol
(-)-aspochalasin B
Coumarins
This compound
Ethyl 3-formylpropanoate
Ethyl vinyl ether
Fredericamycin A
Isoxazoles
Ketene
Porphyrins
Pyrimidines

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O4 B1581394 Ethyl 3,3-diethoxyacrylate CAS No. 32002-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,3-diethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-11-8(10)7-9(12-5-2)13-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJGRKZMYVJCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067654
Record name 2-Propenoic acid, 3,3-diethoxy-, ethyl ester
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32002-24-7
Record name Ethyl 3,3-diethoxy-2-propenoate
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Record name 2-Propenoic acid, 3,3-diethoxy-, ethyl ester
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Record name 2-Propenoic acid, 3,3-diethoxy-, ethyl ester
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Record name 2-Propenoic acid, 3,3-diethoxy-, ethyl ester
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Record name Ethyl 3,3-diethoxyacrylate
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Record name Ethyl 3,3-diethoxyacrylate
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Synthetic Methodologies and Advancements for Ethyl 3,3 Diethoxyacrylate

Established Synthetic Routes and Their Mechanistic Investigations

Synthesis from 3,3-Diethoxypropionaldehyde and Ethyl Chloroformate

One established method involves the reaction of 3,3-diethoxypropionaldehyde with ethyl chloroformate. ontosight.ai This synthesis is typically carried out in the presence of a base, followed by a dehydration step to yield the final acrylate (B77674) product. ontosight.ai The reaction mechanism proceeds through the formation of an enolate from 3,3-diethoxypropionaldehyde, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The subsequent elimination of a chloride ion and a dehydration step leads to the formation of the carbon-carbon double bond characteristic of the acrylate structure.

Preparation from 1,1,1-Trichloro-4-ethoxy-3-buten-2-one (B7884701) and Potassium Carbonate in Ethanol (B145695)

A notable synthesis of ethyl 3,3-diethoxypropanoate, a precursor that can be converted to ethyl 3,3-diethoxyacrylate, involves the reaction of 1,1,1-trichloro-4-ethoxy-3-buten-2-one with anhydrous potassium carbonate in ethanol. orgsyn.orgchemicalbook.com This method is reported to be superior to others that may result in mixtures of products or require more challenging reagents. orgsyn.org The reaction is typically stirred for several hours at room temperature. orgsyn.orgchemicalbook.com One specific procedure details stirring for 10 hours at room temperature to achieve a high yield. chemicalbook.com Another variation involves cooling the initial mixture in an ice-water bath before allowing it to stir for 10 hours at room temperature. orgsyn.org A yield of 87% for ethyl 3,3-diethoxypropanoate has been reported using this method. orgsyn.org

The mechanism for this transformation involves a haloform-type reaction. The ethoxide ions, generated from ethanol and potassium carbonate, attack the carbonyl group of the trichloromethyl ketone. This is followed by cleavage of the carbon-trichloromethyl bond and subsequent protonation to yield the diethoxypropanoate ester.

Acylation of Enol Ethers Followed by Haloform Reaction

The synthesis of this compound can be achieved through the acylation of an enol ether followed by a haloform reaction. orgsyn.org This approach provides a stable, protected derivative of the often unstable 3-formylpropanoate. orgsyn.org This method is considered advantageous over others that produce mixtures of acetals and acrylates, give moderate yields, or necessitate the use of difficult-to-handle reagents like ketene (B1206846) or expensive starting materials such as ethyl propiolate. orgsyn.org

Preparation from Vinyl Ethyl Ether and Trichloroacetyl Chloride

A multi-step synthesis of ethyl 3-ethoxyacrylate starts with the reaction of vinyl ethyl ether and trichloroacetyl chloride. google.com This initial step is followed by the introduction of an organic base and ethanol, filtration, and subsequent distillation to remove the ethanol. google.com An acid catalyst is then added, and the mixture is heated under a nitrogen atmosphere to facilitate the final reaction, which is completed by reduced pressure distillation. google.com This process has been reported to produce yields in the range of 80.2% to 86.1%, with purities around 98%. google.com The reaction conditions, such as temperature and reaction time for each step, can be varied to optimize the yield and purity. google.com

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency of a chemical synthesis is not only determined by its percentage yield but also by its environmental impact and resource utilization. Green chemistry metrics provide a framework for evaluating the sustainability of chemical processes.

Evaluation of Atom Economy and Green Chemistry Metrics in Synthesis

Atom economy is a key principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. acs.orgrsc.orgjocpr.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. acs.org A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com

When evaluating the different synthetic routes to this compound, the principles of green chemistry suggest that methods with higher atom economy and those that use less hazardous substances are preferable. For instance, catalytic methods are generally superior to those using stoichiometric reagents. acs.org The use of mass-based reaction metrics, such as Process Mass Intensity (PMI) and Reaction Mass Efficiency (RME), can further help in quantifying the environmental performance of a synthesis. whiterose.ac.ukgreenchemistry-toolkit.org These metrics take into account not just the reactants but also solvents, reagents, and process aids, providing a more holistic view of the process's green credentials. greenchemistry-toolkit.org The ideal synthesis would have a high yield and high atom economy, use non-toxic and renewable starting materials, and minimize energy consumption and waste production.

Synthetic RouteKey ReactantsReported YieldKey AdvantagesKey Disadvantages
From 3,3-diethoxypropionaldehyde3,3-Diethoxypropionaldehyde, Ethyl ChloroformateNot specified in provided contextDirect routePotential for side reactions
From 1,1,1-trichloro-4-ethoxy-3-buten-2-one1,1,1-Trichloro-4-ethoxy-3-buten-2-one, Potassium Carbonate, Ethanol87% (for propanoate precursor) orgsyn.orgHigh yield, avoids problematic reagents orgsyn.orgMulti-step if acrylate is the final target
Acylation of Enol EthersEnol ether, Acylating agentNot specified in provided contextProduces stable intermediates orgsyn.orgMay involve multiple steps
From Vinyl Ethyl EtherVinyl Ethyl Ether, Trichloroacetyl Chloride80.2% - 86.1% google.comHigh yield and purity google.comMulti-step process with several reagents

Optimization of Reaction Conditions for Improved Selectivity and Scalability

A notable example is the preparation of the related compound, 3-ethoxy ethyl acrylate, where this compound is a key intermediate that is subsequently cracked. google.com In this multi-step process, the initial reaction involves trichloroacetyl chloride and vinyl ethyl ether. Optimization of this step involves controlling the temperature between 20-40°C and the reaction time from 1 to 10 hours. google.com The subsequent steps, including the reaction with ethanol in the presence of an organic base and the final acid-catalyzed elimination, are also fine-tuned. For instance, the reaction with ethanol is conducted at 20-50°C for 1-10 hours, while the final step involves heating to 50-100°C. google.com These optimized conditions are crucial for achieving high yields and purity, making the process suitable for industrial application by ensuring raw materials are used efficiently and side reactions are minimized. google.com

The following table summarizes findings from a patented method, illustrating how varying conditions affect the outcome of the synthesis of 3-ethoxy ethyl acrylate, a process intrinsically linked to its diethoxy precursor.

Table 1: Optimization of Reaction Conditions for 3-Ethoxy Ethyl Acrylate Synthesis

Parameter Example 1 Example 2 Example 3
Trichloroacetyl Chloride 0.5 mol 0.5 mol 0.5 mol
Vinyl Ethyl Ether 1.5 mol 1.0 mol 1.0 mol
Initial Reaction Temp. 30°C 30°C 25°C
Initial Reaction Time 8 h 6 h 6 h
Base Diisopropylethylamine Triethylamine Diisopropylethylamine
Base Reaction Temp. 40°C 35°C 50°C
Base Reaction Time 3 h 5 h 2 h
Acid Catalyst Potassium Bisulfate Potassium Bisulfate Potassium Bisulfate
Final Reaction Temp. 50°C 60°C 100°C
Final Reaction Time 8 h 6 h 4 h
Final Yield 80.8% 83.9% 80.2%
Final Purity 98.0% 98.2% 98.2%

Data sourced from patent CN109438237B. google.com

General principles of esterification reaction optimization, such as those studied for ethyl acetate (B1210297) synthesis, also apply. dergipark.org.tr Factors like increasing the initial molar ratio of alcohol to acid and the amount of catalyst generally lead to higher conversion rates. dergipark.org.tr However, using a large excess of a reactant may not be economically viable on a larger scale, necessitating a balance between conversion efficiency and material cost. dergipark.org.tr

Novel Synthetic Approaches and Catalytic Methods

Recent advancements in organic synthesis have focused on developing novel and more efficient methods for preparing this compound and its derivatives. This includes the use of advanced catalytic systems and the exploration of alternative starting materials to overcome the limitations of traditional methods, such as the use of expensive or difficult-to-handle reagents. orgsyn.org

Catalysis in the Synthesis of this compound and its Derivatives

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering pathways with higher efficiency and selectivity.

Transition Metal Catalysis: Palladium(II) catalysis has been noted as a component in some synthetic routes for related structures. orgsyn.org More specifically, transition metal carbene complexes have been used in reactions with this compound to form new heterocyclic structures. For example, the reaction of this compound with Fischer alkoxyalkynyl transition metal carbene complexes of chromium (Cr) and tungsten (W) has been reported. researchgate.netresearchgate.net This reaction proceeds through a proposed [2+2] cycloaddition, followed by ring-opening and cyclization to produce 6-ethoxy-2H-pyranylidene metal complexes. researchgate.net These complexes can then be oxidized to yield the free 6-ethoxy-2H-pyrones, demonstrating a novel use of the acrylate as a building block for complex heterocycles. researchgate.net

Acid and Base Catalysis: Acid catalysis is integral in certain synthetic pathways. In a method to produce 3-ethoxy ethyl acrylate from its diethoxy intermediate, an acid catalyst like potassium bisulfate is added before heating to induce the elimination of ethanol. google.com Similarly, the synthesis of ethyl 3,3-diethoxypropanoate, a saturated analogue, involves a haloform reaction sequence where anhydrous potassium carbonate is used as a base. orgsyn.org

The following table details catalysts used in the synthesis of this compound derivatives.

Table 2: Catalysts in the Synthesis of this compound and its Derivatives

Catalyst Type Specific Catalyst Reactants Product Type Reference
Transition Metal Palladium(II) Not specified Acrylates orgsyn.org
Transition Metal Chromium (Cr) Carbene Complex This compound, Alkynylalkoxycarbene 6-Ethoxy-2H-pyranylidene Complex researchgate.net
Transition Metal Tungsten (W) Carbene Complex This compound, Alkynylalkoxycarbene 6-Ethoxy-2H-pyranylidene Complex researchgate.net
Acid Catalyst Potassium Bisulfate This compound 3-Ethoxy Ethyl Acrylate google.com

| Base | Potassium Carbonate | 1,1,1-trichloro-4-ethoxy-3-buten-2-one, Ethanol | Ethyl 3,3-diethoxypropanoate | orgsyn.org |

Exploration of Alternative Precursors and Reagents

The conventional synthesis of this compound and its direct precursor, ethyl 3,3-diethoxypropanoate, often starts from reagents like trichloroacetyl chloride and ethyl vinyl ether. orgsyn.org However, research has pointed towards other, albeit sometimes less efficient, starting materials.

Alternative, though sometimes problematic, precursors mentioned in the literature include ketene and the expensive ethyl propiolate. orgsyn.org The use of these reagents is often avoided due to handling difficulties or high costs. orgsyn.org A more common and efficient pathway involves the reaction between 3,3-diethoxypropionaldehyde and ethyl chloroformate in the presence of a base. ontosight.ai

The synthesis of various acrylate derivatives provides insight into the range of possible precursors that could potentially be adapted. For instance, the synthesis of ethyl (Z)-benzotriazolyl acrylates utilizes ethyl benzotriazolyl acetates and various aromatic aldehydes as starting materials. rsc.org While leading to a different class of acrylates, this highlights the modularity of acrylate synthesis, where different activated methylene (B1212753) compounds can be condensed with aldehydes or their equivalents.

Reaction Mechanisms and Pathways Involving Ethyl 3,3 Diethoxyacrylate

Mechanistic Investigations of Key Transformations

The reactions of ethyl 3,3-diethoxyacrylate have been the subject of several mechanistic studies, particularly in the context of cycloadditions and reactions with transition metal carbene complexes.

One of the key reaction pathways involves its interaction with Fischer carbene complexes. The reaction of this compound with Fischer alkoxyalkynyl transition metal carbene complexes (where the metal is chromium or tungsten) has been shown to produce pentacarbonyl pyranylidene complexes. researchgate.net The proposed mechanism for this transformation is a [2+2] cycloaddition between the electron-rich double bond of the acrylate (B77674) and the metal-carbon double bond of the carbene complex. This is followed by a ring-opening of the resulting metallacyclobutane intermediate, which then undergoes cyclization to form the observed pyranylidene derivatives. researchgate.netresearchgate.netrsc.org The distribution of products in these reactions is sensitive to the metal, the substitution on the alkyne, and the stoichiometry of the reactants. researchgate.net A new bis(carbene) metal complex has also been isolated, suggesting the trapping of a carbanionic intermediate in this reaction pathway. researchgate.netresearchgate.net

Another significant transformation is its use in Michael addition reactions. For instance, (R,R)-(+)-hydrobenzoin has been reacted with this compound in a Michael addition to afford a hydroxy acetal (B89532). whiterose.ac.uk The uncatalyzed hydrolysis of this compound in H₂¹⁸O proceeds via an addition-elimination mechanism, resulting in the quantitative transfer of the oxygen isotope into the diethyl malonate product. In contrast, the acid-catalyzed hydrolysis involves the fission of the ether linkage between the saturated carbon and the oxygen atom. researchgate.net

The compound also participates in Diels-Alder reactions. For example, it reacts with anthracene (B1667546) to form diene synthesis adducts. researchgate.net

Role of the Diethoxyacetal Moiety in Reaction Selectivity

The diethoxyacetal group at the 3-position of this compound plays a crucial role in directing the regioselectivity and stereoselectivity of its reactions. This moiety is a ketene (B1206846) acetal, which makes the β-carbon of the acrylate system highly electron-rich and nucleophilic.

In reactions with Fischer carbene complexes, the diethoxyacetal moiety is integral to the formation of the final pyranylidene products. researchgate.netresearchgate.net Following the initial cycloaddition and ring-opening, the presence of the ethoxy groups facilitates the subsequent cyclization onto the carbene center. researchgate.netrsc.org

The electronic nature of the diethoxyacetal group also influences the course of cycloaddition reactions. The high polarization of the double bond due to the two ethoxy groups can lead to different reaction pathways compared to less activated alkenes. This was observed in the reaction with alkynylalkoxycarbene complexes, where the use of this compound led to a dramatic change in the reaction course, favoring the formation of 6-ethoxy-2H-pyrones after oxidation. researchgate.netrsc.orgresearchgate.net

Influence of Reaction Conditions on Mechanistic Divergence

Reaction conditions such as temperature, solvent, and the nature of the base or catalyst can significantly influence the mechanistic pathway and the final products of reactions involving this compound.

For example, in the reaction of this compound with amines, more forcing conditions are required to replace an alkoxy group compared to more polarized ketene O,O-acetals. thieme-connect.de These reactions often necessitate heating to at least 100°C for extended periods, and the removal of the alcohol formed can shorten the reaction times. thieme-connect.de

The choice of base is also critical. In the reaction of this compound with Fischer carbene complexes, the use of certain bases can lead to the formation of anions α to the carbene carbon, influencing the subsequent reaction pathway. acs.org

In the Michael addition of (R,R)-(+)-hydrobenzoin to this compound, changing the reaction temperature and solvent was explored to optimize the synthesis of the resulting hydroxy acetal. whiterose.ac.uk

The pressure has also been shown to accelerate [2+2] cycloaddition reactions involving the coordinated ligand of chromium and tungsten pentacarbonyl carbene complexes, which are mechanistically related to the reactions of this compound. acs.org

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry has become an invaluable tool for understanding the intricate mechanisms of reactions involving this compound. Density Functional Theory (DFT) calculations, for example, can be used to model reaction intermediates and transition states, providing insights into the energetics of different reaction pathways.

While specific computational studies solely focused on this compound are not extensively detailed in the provided search results, related systems and reactions have been investigated using these methods. For instance, DFT calculations at the B3LYP level have been used to optimize the geometry of stereoisomers formed in [2+2] cycloaddition reactions and to calculate NMR chemical shifts that are in good agreement with experimental data. researchgate.net

Computational methods can also be employed to understand the electronic structure of the molecule and how it influences reactivity. For example, the calculated topological polar surface area (TPSA) and other molecular descriptors can provide insights into its physical and chemical properties. chemscene.com

The mechanisms of related reactions, such as the photoredox allylic sp³-CH arylation, have been resolved using a combination of experimental techniques like deuterium-labeling and computational studies. researchgate.net Similarly, computational and theoretical chemistry has been applied to understand the ene versus [2+2] cycloaddition reactions of Fischer carbene complexes. acs.org These approaches could be readily applied to gain a deeper understanding of the reaction mechanisms of this compound.

Data Tables

Table 1: Key Transformations of this compound and Mechanistic Insights

Reactant(s)Key TransformationProposed MechanismProduct(s)
Fischer alkoxyalkynyl transition metal carbene complexesCycloaddition/Cyclization[2+2] cycloaddition, ring-opening, and subsequent cyclizationPentacarbonyl pyranylidene complexes
(R,R)-(+)-hydrobenzoinMichael AdditionNucleophilic addition to the β-carbonHydroxy acetal
Water (uncatalyzed)HydrolysisAddition-eliminationDiethyl malonate
Water (acid-catalyzed)HydrolysisFission of the ether linkageNot specified
AnthraceneDiels-Alder Reaction[4+2] cycloadditionDiene synthesis adducts
AminesSubstitutionNucleophilic substitutionKetene O,N-acetals

Applications in Complex Molecule Synthesis

Strategic Intermediate in the Synthesis of Heterocyclic Compounds

Ethyl 3,3-diethoxyacrylate and its saturated analog, ethyl 3,3-diethoxypropionate, are valuable C3 synthons for constructing a range of heterocyclic rings. orgsyn.org The presence of both an ester and a protected aldehyde functionality allows for sequential and controlled reactions to build molecular complexity.

Coumarins, a class of benzopyrone derivatives, are widely found in nature and possess diverse pharmacological properties. The synthesis of coumarins often involves the condensation of phenols with a three-carbon building block. Ethyl 3,3-diethoxypropionate has been utilized as an effective reagent in this context. In these syntheses, various phenol (B47542) derivatives can be reacted with ethyl 3,3-diethoxypropionate to afford the corresponding coumarin (B35378) structures. chemicalbook.com This approach highlights the utility of this protected β-formyl ester in constructing the characteristic coumarin scaffold.

Reactant 1Reactant 2Product Class
Phenol DerivativesEthyl 3,3-diethoxypropionateCoumarins

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, and they are prevalent in many medicinal compounds. The synthesis of complex, fused isoxazole (B147169) systems can be initiated using precursors derived from related C3 acetals. For instance, the synthesis of a novel tetracyclic isoxazole ring system commences with the condensation of o-phenylenediamine (B120857) with ethyl diethoxyacetate, a saturated analog of this compound. This initial step forms a benzimidazole (B57391) intermediate, which is subsequently elaborated through several steps, including the introduction of an alkyne and an aldoxime. The final isoxazole ring is then formed via an intramolecular 1,3-dipolar cycloaddition of a nitrile oxide generated in situ. This multi-step sequence demonstrates the strategic use of such building blocks in the assembly of intricate heterocyclic frameworks.

Initial ReactantsKey IntermediateFinal ProductSynthetic Strategy
o-Phenylenediamine, Ethyl diethoxyacetateBenzimidazole derivativeTetracyclic IsoxazoleCondensation followed by intramolecular cycloaddition

Pyrimidines are fundamental six-membered heterocyclic compounds that form the basis of nucleic acids and numerous therapeutic agents. thieme-connect.de A common and widely used method for constructing the pyrimidine (B1678525) ring is the condensation of a 1,3-bifunctional three-carbon fragment (a C-C-C synthon) with an amidine, urea (B33335), or guanidine (B92328) derivative (an N-C-N synthon). thieme-connect.de Functionally, this compound can be considered a protected form of ethyl 3-oxopropanoate, which is a classic C-C-C synthon. While the direct application of this compound in well-known named reactions for pyrimidine synthesis, such as the Biginelli reaction, is not extensively documented in readily available literature, its structural analogs like ethyl acetoacetate (B1235776) and ethyl cyanoacetate (B8463686) are commonly employed. nih.gov These reactions proceed by condensing the active methylene (B1212753) compound with an aldehyde and a urea or thiourea (B124793) derivative to yield dihydropyrimidines. nih.gov Given its structure, this compound or its hydrolyzed form represents a plausible, though less common, substrate for similar synthetic strategies.

General Reactant Type 1General Reactant Type 2Product Class
1,3-Bifunctional Three-Carbon FragmentAmidine, Urea, or GuanidinePyrimidines

The reaction of this compound with Fischer carbene complexes provides a direct route to the synthesis of tungsten-pyranylidene complexes. This transformation highlights the ability of the diethoxyacrylate to engage in complex organometallic reactions, leading to the formation of these specialized heterocyclic systems. The reaction between a chromium carbene complex and this compound can yield pyranylidene complexes, demonstrating a fascinating assembly of the pyran ring onto a metal center. While the synthesis of pyranylidene complexes is documented, the direct synthesis of 6-ethoxy-2H-pyrones from this compound is not as clearly established in the reviewed literature. However, related compounds like ethyl propiolate are known to undergo reactions to form pyrone structures.

1,4-Dihydropyridines are a well-known class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as calcium channel blockers. The Hantzsch synthesis is a classical method for their preparation, typically involving the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. A derivative of the closely related methyl 3,3-dimethoxypropanoate, namely methyl 2-formyl-3-oxopropanoate, has been successfully employed in the synthesis of 1,4-dihydropyridines. orgsyn.org This demonstrates that C3 building blocks derived from dialkoxypropionates can serve as effective precursors for the dihydropyridine (B1217469) core, acting as a synthetic equivalent to the 1,3-dicarbonyl component in these multicomponent reactions.

Building Block for Natural Product Synthesis

The utility of ethyl 3,3-diethoxypropionate and its derivatives extends to the total synthesis of complex natural products. These compounds serve as versatile starting materials for creating key structural motifs found in various classes of natural molecules. Specifically, formylated derivatives, such as ethyl 2-formyl-3-oxopropanoate, which are readily prepared from ethyl 3,3-diethoxypropionate, are valuable intermediates. orgsyn.org These intermediates have been applied in the synthesis of iridoids and ipecacuanha alkaloids, showcasing their role in constructing the intricate carbon skeletons of these biologically active compounds. orgsyn.org The ability to introduce a protected aldehyde and an ester group simultaneously makes these reagents powerful tools in the strategic planning of complex synthetic routes.

Precursor CompoundDerived IntermediateTarget Natural Product Class
Ethyl 3,3-diethoxypropionateEthyl 2-formyl-3-oxopropanoateIridoids
Ethyl 3,3-diethoxypropionateEthyl 2-formyl-3-oxopropanoateIpecacuanha Alkaloids

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specified outline. The chemical compound this compound, identified with the CAS number 32002-24-7, is a known substance. However, there is no accessible research or data connecting this specific compound to the applications detailed in the requested structure.

Specifically, searches for the role of this compound in the synthesis of the Fredericamycin A DEF ring system, its use in other natural product total syntheses, its function as an intermediate in pharmaceutical synthesis, or as a precursor in polymer science did not yield any relevant findings.

The provided outline may be based on information pertaining to a different, though similarly named, chemical compound. It is common in organic chemistry for compounds with slight variations in their names to have significantly different applications and chemical behaviors. For instance, related compounds like Ethyl 3,3-dimethylacrylate and Ethyl 3-ethoxyacrylate are documented in scientific literature for their roles in polymer production and as intermediates in the synthesis of various bioactive compounds.

Given the strict instruction to only include information that falls within the explicit scope of the provided outline and to maintain scientific accuracy, generating the requested article on this compound is not feasible. Proceeding would require fabricating information, which would violate the core principles of scientific integrity.

Therefore, no article can be provided for the subject "this compound" under the current outline. It is recommended to verify the chemical name and its associated applications before proceeding.

Reactivity Profiles and Transformational Chemistry

Cycloaddition Reactions

Ethyl 3,3-diethoxyacrylate engages in reactions with alkynylalkoxycarbene metal complexes of chromium (Cr) and tungsten (W), commonly known as Fischer carbenes. This transformation is proposed to proceed through a plausible [2+2] cycloaddition mechanism. rsc.orguwindsor.ca The initial cycloaddition is followed by a sequence of rearrangements, including a conrotatory opening of the cyclobutene (B1205218) ring, which ultimately leads to the formation of 6-ethoxy-2-pyranylidene metal complexes. rsc.orguwindsor.ca

ReactantsReaction TypeKey Intermediates/Plausible MechanismProduct(s)Metal (M)
This compound + Alkynyl Fischer Carbene Complex[2+2] CycloadditionPlausible [2+2] cycloaddition, followed by conrotatory cyclobutene ring-opening and cyclization at the carbene center.6-Ethoxy-2-pyranylidene metal complex, 6-Ethoxy-2H-pyrone (after oxidation)Cr, W
Table 1. Summary of [2+2] Cycloaddition of this compound with Alkynyl Fischer Carbene Complexes. rsc.orguwindsor.ca

Despite the presence of an electron-deficient double bond characteristic of a dienophile, extensive searches of scientific literature did not yield specific examples or detailed research findings on the participation of this compound as a reactant in [4+2] cycloaddition reactions of the Diels-Alder type.

No specific research findings detailing the reaction of this compound as a dipolarophile in [3+2] cycloaddition reactions were identified in the available literature.

Specific examples or detailed studies on the use of this compound in [3+3] cycloaddition reactions for the synthesis of heterocyclic compounds could not be located in the reviewed scientific literature.

Michael Addition Reactions

As an α,β-unsaturated ester, this compound possesses the structural requirements to act as a Michael acceptor. However, specific studies detailing its reactivity profile, including reaction kinetics and substrate scope with various nucleophiles in Michael addition reactions, are not available in the surveyed literature.

Enolate Chemistry and its Applications

Enolates are critical intermediates in organic chemistry, formed by the deprotonation of a carbon atom α (alpha) to a carbonyl group. For esters like this compound, the α-hydrogen is acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile, capable of reacting with various electrophiles (e.g., alkyl halides) at the α-carbon, enabling the formation of new carbon-carbon bonds.

Structurally, this compound possesses an α-hydrogen, making it theoretically capable of forming an enolate. The resulting nucleophile could, in principle, be used in alkylation, aldol, and other classic enolate reactions. However, despite this potential, specific applications of the enolate derived directly from this compound are not prominently documented in the surveyed scientific literature. Its reactivity is more frequently exploited at the β-position (as a Michael acceptor) or through cycloadditions involving its double bond. The presence of the reactive acetal (B89532) and the conjugated system may complicate or offer less synthetic advantage to α-deprotonation compared to other available transformations.

Other Notable Transformations (e.g., Ester Cleavage, Acylation)

Beyond its participation in cycloadditions and conjugate additions, this compound undergoes other significant chemical transformations.

Acylation and Related Reactions: The compound reacts with amines, such as dibutylamine (B89481) or various anilines, at elevated temperatures. This reaction does not proceed as a simple Michael addition but results in the formation of ketene (B1206846) O,N-acetals. thieme-connect.de This transformation involves the substitution of one of the ethoxy groups at the C3 position by the amine nucleophile. The resulting ketene O,N-acetal products are themselves valuable synthetic intermediates. Furthermore, related intramolecular acylation reactions have been noted in similar systems, suggesting a pathway for forming cyclic structures. thieme-connect.deresearchgate.net

Hydrolysis: The acetal and ester functional groups within the molecule can be susceptible to hydrolysis. Following its reaction with Fischer carbene complexes, the resulting pyranylidene products can be subjected to hydrolysis to cleave the acetal group, yielding the final pyrone products. researchgate.net This hydrolysis step is a key part of the synthetic utility of the initial organometallic reaction, unmasking a ketone functionality. Similarly, the ester group can be cleaved under standard acidic or basic conditions, although this is a general reaction for esters and not a transformation unique to this specific molecule. sci-hub.st

Stereochemical Control and Asymmetric Synthesis

Approaches to Diastereoselective Transformations

No specific studies on the diastereoselective transformations of Ethyl 3,3-diethoxyacrylate were identified. In principle, diastereoselectivity could be achieved by reacting the acrylate (B77674) with a chiral nucleophile or by employing a chiral Lewis acid to create a chiral environment around the substrate. The diastereomeric ratio of the products would depend on the steric and electronic interactions in the transition state.

Enantioselective Synthesis Utilizing Chiral Catalysis

There is a lack of published research on the enantioselective synthesis of derivatives of this compound using chiral catalysis. Hypothetically, chiral catalysts such as those based on transition metals (e.g., copper, palladium, rhodium) complexed with chiral ligands could be employed to catalyze reactions like conjugate additions to the acrylate, potentially yielding products with high enantiomeric excess. The effectiveness of such catalysts would need to be experimentally determined.

Chiral Auxiliary Strategies for Asymmetric Induction

The use of chiral auxiliaries covalently attached to the acrylate moiety is a common strategy for asymmetric induction. However, no literature specifically describing the application of this strategy to this compound was found. This approach would involve converting the ethyl ester to an amide or ester derived from a chiral alcohol or amine. The chiral auxiliary would then direct the stereochemical outcome of subsequent reactions, after which it would be cleaved to afford the chiral product.

Substrate Control in Stereoselective Reactions

Substrate control relies on the inherent chirality of the substrate to direct the stereochemical outcome of a reaction. As this compound is an achiral molecule, this strategy would only be applicable to its chiral derivatives. No studies were found that investigate stereoselective reactions on derivatives of this compound where the substrate's own stereocenters control the formation of new stereocenters.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the proton NMR spectrum of Ethyl 3,3-diethoxyacrylate, distinct signals corresponding to the different types of protons in the molecule are observed. The ethoxy groups (CH₃CH₂O-) give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern characteristic of an ethyl group. The chemical shifts of these protons are influenced by the neighboring oxygen atoms. The vinylic proton (=CH-) appears as a singlet, and its chemical shift is indicative of its position in the electron-deficient α,β-unsaturated system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester group typically appears at the most downfield position (around 170-220 ppm) due to the combined effects of sp² hybridization and the double bond to an oxygen atom. libretexts.org The sp² hybridized carbons of the double bond (C=C) also have characteristic chemical shifts. The carbons of the ethoxy groups appear in the upfield region of the spectrum. The chemical shifts are influenced by factors such as hybridization and the electronegativity of adjacent atoms. libretexts.orgorganicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
=CH- ~5.0-6.0 ~90-100
-OCH₂CH₃ (ester) ~4.1-4.3 (quartet) ~60-65
-OCH₂CH₃ (ether) ~3.6-3.9 (quartet) ~60-65
-OCH₂CH₃ (ester) ~1.2-1.4 (triplet) ~14-15
-OCH₂CH₃ (ether) ~1.2-1.4 (triplet) ~14-15
C=O - ~165-175
C(OEt)₂ - ~160-170

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential analytical technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum will exhibit several key absorption bands:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1730 cm⁻¹, which is characteristic of the carbonyl group in an α,β-unsaturated ester. Conjugation with the C=C double bond typically shifts the C=O stretching frequency to a lower wavenumber compared to a saturated ester. vscht.cz

C=C Stretch: An absorption of medium intensity is anticipated around 1620-1640 cm⁻¹ corresponding to the stretching vibration of the carbon-carbon double bond. vscht.cz

C-O Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1000-1300 cm⁻¹, arising from the C-O stretching vibrations of the ester and ether linkages. vscht.cz

C-H Stretch: Absorptions due to C-H stretching in the ethyl groups will be observed just below 3000 cm⁻¹. libretexts.org The vinylic C-H stretch is expected to appear just above 3000 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carbonyl (C=O) Stretch 1700 - 1730
Alkene (C=C) Stretch 1620 - 1640
Ether/Ester (C-O) Stretch 1000 - 1300
Alkyl C-H Stretch 2850 - 3000
Vinylic C-H Stretch 3000 - 3100

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular weight of this compound is 188.22 g/mol . echemi.comchemuniverse.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 188. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) or the entire ester group. For this compound, characteristic fragments would likely arise from the cleavage of the C-O bonds of the ethoxy groups and the ester functionality. The fragmentation pattern can be complex, but key fragments can help to confirm the structure of the molecule. For instance, the loss of an ethoxy radical (•OCH₂CH₃) would result in a fragment ion at m/z 143. Further fragmentation could involve the loss of carbon monoxide (CO) or ethylene (B1197577) (C₂H₄).

X-ray Crystallography for Solid-State Structure Determination

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. researchgate.neteliesmolins.com This approach provides a balance between accuracy and computational cost, making it ideal for studying molecules of moderate size like Ethyl 3,3-diethoxyacrylate. researchgate.netrsc.org

A DFT analysis of this compound would begin by optimizing its molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of information about its electronic properties could be derived. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT calculations would yield an electrostatic potential map, visualizing the electron density distribution across the molecule. This map would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are fundamental to predicting how the molecule will interact with other reagents. For this compound, this would highlight the reactivity of the carbon-carbon double bond and the influence of the ethoxy and ester functional groups.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data are illustrative examples of what a DFT study would produce and are not from published research.)

Parameter Hypothetical Value Significance
Energy of HOMO -6.5 eV Indicates the energy of the outermost electrons; relates to the ability to donate electrons.
Energy of LUMO -0.8 eV Indicates the energy of the lowest empty orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap 5.7 eV A larger gap suggests higher kinetic stability and lower reactivity.

Molecular Dynamics Simulations for Reactive Pathways

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. scribd.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time-evolution of molecular conformations and the dynamic processes of chemical reactions. scribd.comacs.org

For this compound, reactive MD simulations, which employ force fields capable of describing bond formation and breakage (like ReaxFF), would be particularly insightful. scribd.com Such simulations could model the compound's behavior under various conditions of temperature and pressure to study its thermal stability and decomposition pathways.

More significantly, MD simulations could be used to explore its documented reaction with Fischer carbene complexes. researchgate.netacs.org By simulating a system containing both this compound and a carbene complex, researchers could observe the entire reactive trajectory of the [2+2] cycloaddition. This would include the initial approach of the reactants, the formation of the transition state, the creation of the four-membered cyclobutene (B1205218) ring, and the subsequent ring-opening and cyclization steps that have been proposed in experimental studies. researchgate.netacs.org These simulations provide a visual and mechanistic understanding of complex reaction pathways that complements static quantum chemical calculations. researchgate.net

Investigation of Molecular Mechanism via Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) is a modern framework for studying organic reactivity. It posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. MEDT studies analyze the changes in electron density along a reaction path, providing a detailed understanding of bond formation and cleavage.

An MEDT study of the reaction between this compound and a Fischer carbene would involve several steps. First, an analysis of the Conceptual DFT reactivity indices for the reactants would be performed. This would classify this compound as either a nucleophile or an electrophile in the context of the specific reaction.

Next, the potential energy surface would be explored to locate the transition states and any intermediates. A key part of MEDT is the topological analysis of the Electron Localization Function (ELF) at the stationary points of the reaction. This analysis reveals how the electronic structure changes, allowing for a precise characterization of when and how bonds are formed. For the proposed [2+2] cycloaddition, an ELF analysis would show the sequence of C-C bond formations, determining whether the mechanism is synchronous or asynchronous.

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry is to predict how a molecule will react, including its speed (reactivity) and the products it will form (selectivity).

Reactivity: The reactivity of this compound in cycloaddition reactions could be predicted by calculating the activation energy (the energy barrier of the transition state). DFT methods are commonly used to compute these barriers. A lower activation energy implies a faster reaction. By comparing the calculated activation energies for reactions with different partners, one could predict which reactions are more likely to occur.

Selectivity: In reactions where multiple products are possible, computational methods can predict the outcome.

Regioselectivity: In the cycloaddition with an unsymmetrical Fischer carbene, different orientations of the reactants are possible. By calculating the activation energies for all potential pathways, the lowest-energy path can be identified, predicting the major regioisomer.

Stereoselectivity: If chiral centers are formed during the reaction, the relative energies of the transition states leading to different stereoisomers (e.g., enantiomers or diastereomers) can be calculated. The product distribution is expected to be governed by the difference in these transition state energies, allowing for a prediction of the stereochemical outcome.

Table 2: Hypothetical Calculated Energy Barriers for Competing Reaction Pathways (Note: The following data are illustrative examples of what a computational study would produce and are not from published research.)

Reaction Pathway Transition State Calculated Activation Energy (kcal/mol) Predicted Outcome
Regioisomer A Formation TS-A 18.5 Favored Pathway
Regioisomer B Formation TS-B 21.0 Disfavored Pathway
endo-Stereoisomer Formation TS-endo 19.2 Minor Product

By applying these computational tools, a comprehensive, atom-level understanding of the chemical nature and reactivity of this compound can be achieved, guiding future experimental work in organic synthesis.

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for unlocking the full potential of ethyl 3,3-diethoxyacrylate in organic synthesis. Research is increasingly focused on designing catalysts that offer superior reactivity and selectivity, leading to higher yields and purer products.

One area of interest is the use of transition metal catalysts. For instance, chromium-mediated reactions have shown promise in iodocyclopropanation and other cyclopropanation reactions involving α,β-unsaturated amides. researchgate.net These methods offer high stereospecificity and stereoselectivity. researchgate.net The reaction of this compound with Fischer alkoxyalkynyl transition metal carbene complexes has also been investigated, yielding various substituted pentacarbonyl pyranylidene complexes. researchgate.net The outcomes of these reactions are influenced by factors such as the metal used, substitution at the alkynyl moiety, and the ratio of reactants. researchgate.net

Furthermore, the development of catalysts that can operate under milder conditions is a key objective. This not only improves the energy efficiency of reactions but also enhances their compatibility with a wider range of functional groups. The shaping of a catalyst's active site, a concept known as "confinement," is a principle that applies to all types of catalysts and is crucial for achieving high reactivity and selectivity. mpg.de Zeolite catalysts, for example, have been developed for the gas-phase alkylation of benzene (B151609) with ethylene (B1197577) to produce ethylbenzene, demonstrating high selectivity at lower temperatures. d-nb.info

Future research will likely explore a broader range of metal-based catalysts, as well as organocatalysts and biocatalysts, to expand the synthetic toolbox for this compound. The goal is to identify systems that can facilitate a diverse array of transformations with high precision and efficiency.

Table 1: Examples of Catalytic Systems and Their Applications

Catalyst TypeExample ReactionKey Advantages
Transition Metal Catalysts Chromium-mediated cyclopropanationHigh stereospecificity and stereoselectivity researchgate.net
Transition Metal Catalysts Fischer carbene complex reactionsFormation of diverse pyranylidene complexes researchgate.net
Zeolite Catalysts Alkylation of benzene with ethyleneHigh selectivity at lower temperatures d-nb.info

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and scalable chemical production. ltf-gmbh.com Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages, including enhanced safety, improved process control, and higher yields. ltf-gmbh.com

The use of flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to better reproducibility and the potential for real-time optimization. ltf-gmbh.com This is particularly beneficial for reactions involving hazardous reagents or intermediates, as the small reaction volumes inherent to flow systems minimize safety risks. ltf-gmbh.com The application of flow chemistry has been demonstrated in the synthesis of various heterocyclic compounds, highlighting its versatility. mdpi.comvapourtec.com

Automated synthesis platforms, often coupled with flow reactors, can further streamline the production of this compound and its derivatives. These systems can perform multi-step syntheses with minimal human intervention, accelerating the discovery and development of new molecules. The Open Reaction Database (ORD) is an example of an initiative that supports the structuring and sharing of organic reaction data, which is crucial for the advancement of automated synthesis.

Future research in this area will focus on developing dedicated flow processes for the synthesis and modification of this compound. This includes the design of specialized microreactors and the integration of in-line purification and analysis techniques to create fully automated and highly efficient manufacturing processes.

Development of Green Chemistry Methodologies for Sustainable Synthesis

In line with the growing emphasis on sustainability, the development of green chemistry methodologies for the synthesis of this compound is a key research priority. researchgate.net Green chemistry aims to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. derpharmachemica.com

One promising approach is the use of greener solvents. Traditional organic solvents are often flammable, carcinogenic, and have high vapor pressures, posing risks to human health and the environment. acs.org Researchers are exploring the use of alternatives such as water, ionic liquids, and deep eutectic solvents (DESs). researchgate.netnih.gov For example, a patented method for preparing 3-ethoxy ethyl acrylate (B77674) utilizes recyclable organic bases and solvents, presenting a more environmentally friendly route. google.com The synthesis of certain benzothiazole (B30560) derivatives has been achieved using greener techniques like ultrasound and microwave irradiation, which can lead to shorter reaction times and higher yields. derpharmachemica.com

Another important aspect of green chemistry is the use of renewable feedstocks. Investigating bio-based routes to this compound and its precursors could significantly reduce its carbon footprint. Furthermore, improving the atom economy and reaction mass efficiency of synthetic routes are central goals of green chemistry. whiterose.ac.uk

Future research will continue to focus on the development of catalytic processes that operate under milder conditions and the use of sustainable and non-toxic reagents. The application of mass-based reaction metrics will be crucial in evaluating and comparing the green credentials of different synthetic pathways. whiterose.ac.uk

Applications in Materials Science for Novel Polymer and Advanced Material Development

This compound serves as a valuable monomer in the synthesis of polymers and advanced materials with tailored properties. ontosight.ai Its unique chemical structure, featuring an acrylate group and protected ethoxy groups, allows for the creation of polymers with specific functionalities. ontosight.ai

Polyacrylates derived from this monomer are used in a variety of applications, including coatings, adhesives, and biomedical devices, owing to their biocompatibility and mechanical properties. ontosight.ai The ability to modify the polymer structure by incorporating different co-monomers opens up possibilities for creating materials with a wide range of characteristics.

Research is also exploring the use of this compound in the development of novel materials such as hydrogels for tissue engineering and drug delivery systems. ontosight.ai The reactivity of the acrylate group allows for cross-linking, leading to the formation of three-dimensional polymer networks capable of absorbing large amounts of water.

Future directions in this field include the synthesis of new copolymers and block polymers incorporating this compound to achieve enhanced thermal stability, optical properties, or stimuli-responsive behavior. The development of biodegradable polymers based on this monomer is also an area of significant interest for biomedical and environmental applications.

Potential in Medicinal Chemistry for New Drug Lead Discovery

This compound and its derivatives hold significant potential in the field of medicinal chemistry for the discovery of new drug leads. pharmint.netlookchem.com The acrylate moiety is a common feature in many biologically active molecules, and the diethoxy groups can be modified to fine-tune the compound's properties.

The compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. bldpharm.com For example, it has been used in the synthesis of pharmaceutical intermediates where the reactivity of the acrylate group and the protective nature of the ethoxy groups are beneficial. ontosight.ai In one study, this compound was reacted with an allylic alcohol in a Michael addition reaction as part of the synthesis of a complex heterocyclic system. whiterose.ac.uk

The development of derivatives of this compound is an active area of research. For instance, various 3-nitro derivatives of acrylate have been shown to react with anthracene (B1667546) to form diene synthesis adducts. researchgate.net Furthermore, the synthesis of tetrahydropyrimidine-5-carboxylate derivatives has been explored, with some compounds showing potential as anti-oxidant, anti-cancer, and anti-diabetic agents in in-silico and in-vitro screenings. mdpi.com Similarly, novel derivatives of benzylidenemalononitrile (B1330407) and ethyl 2-cyano-3-phenylacrylate have been synthesized and evaluated for their potential as anticancer and antiparasitic drugs through in-silico studies. nih.gov

Future research will likely focus on the synthesis and biological evaluation of a wider range of this compound derivatives. This includes exploring different substituents on the acrylate backbone and modifying the ethoxy groups to optimize pharmacokinetic and pharmacodynamic properties. High-throughput screening and computational modeling will play a crucial role in identifying promising drug candidates.

Q & A

Q. What are the common synthetic routes for Ethyl 3,3-diethoxyacrylate, and how can purity be optimized?

this compound is typically synthesized via esterification reactions. A primary method involves the reaction of ethyl acrylate with ethanol in the presence of acid catalysts (e.g., sulfuric acid) under controlled conditions . For higher purity (>98%), reactive distillation or vacuum distillation is recommended to separate the product from unreacted precursors and byproducts. Optimization of reaction time, temperature (typically 60–80°C), and catalyst loading (0.5–2 mol%) can improve yield .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Spectroscopy : NMR (¹H and ¹³C) identifies functional groups (e.g., ethoxy protons at δ 1.2–1.4 ppm, acrylate carbonyl at δ 170–175 ppm). IR confirms ester C=O stretching (~1740 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .
  • Chromatography : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) quantifies purity. Retention indices and fragmentation patterns (e.g., m/z 188 for molecular ion) are cross-referenced with databases like NIST .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound has a flash point of 102.8°C, requiring storage below 25°C in inert atmospheres. Use fume hoods to avoid inhalation of vapors (vapor pressure: 0.0155 mmHg at 25°C). Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Spills should be neutralized with alkaline absorbents (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. What role does this compound play in catalytic processes for acrylonitrile production?

this compound serves as a precursor in TiO₂-catalyzed dehydration reactions to produce acrylonitrile. The mechanism involves:

  • Step 1 : Dehydration of ethyl 3-hydroxypropionate (derived from microbial 3-HP) to ethyl acrylate.
  • Step 2 : Ammonolysis of ethyl acrylate to acrylamide, followed by dehydration to acrylonitrile. TiO₂ catalysts achieve ~98% conversion efficiency under continuous flow conditions, though carbon deposition necessitates periodic regeneration in riser reactors .

Q. How can computational modeling predict reaction pathways for this compound in complex syntheses?

Density functional theory (DFT) and AI-driven tools (e.g., Template_relevance Reaxys) model reaction energetics and transition states. For example:

  • Reaction Optimization : Predicts activation barriers for esterification steps, identifying optimal solvent polarity (e.g., ethanol vs. THF).
  • Byproduct Analysis : Machine learning algorithms (trained on BKMS_METABOLIC datasets) forecast side products like diethyl ether or acrolein derivatives .

Q. What are the challenges in analyzing degradation products of this compound under varying conditions?

Hydrolysis in aqueous media produces 3,3-diethoxyacrylic acid and ethanol, detectable via LC-MS/MS. Stability studies (40°C, 75% RH) reveal oxidation to peroxides, requiring antioxidants like BHT. Advanced techniques:

  • Accelerated Rate Calorimetry (ARC) : Quantifies exothermic decomposition risks.
  • High-Resolution Mass Spectrometry (HRMS) : Resolves trace degradation products (e.g., m/z 144.0423 for diethoxyacrylic acid) .

Q. How does steric and electronic modulation of this compound influence its reactivity in Diels-Alder reactions?

The electron-deficient β-carbon participates as a dienophile in [4+2] cycloadditions. Substituent effects:

  • Steric Hindrance : Bulkier diethoxy groups slow reactivity (k ~ 0.15 M⁻¹s⁻¹ vs. 0.35 M⁻¹s⁻¹ for methyl analogs).
  • Electronic Effects : Electron-withdrawing ethoxy groups enhance electrophilicity, confirmed by Hammett plots (σ⁺ = 0.78) .

Methodological Notes

  • Synthetic Reproducibility : Document catalyst batch variability (e.g., TiO₂ crystal phase: anatase vs. rutile) .
  • Data Contradictions : Conflicting reports on hydrolysis rates (pH 7 vs. pH 9) necessitate validation via kinetic isotope effects (KIE) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,3-diethoxyacrylate
Reactant of Route 2
Ethyl 3,3-diethoxyacrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.